Technical Safety Guide: 2-tert-butyl-4-methylimidazole
Technical Safety Guide: 2-tert-butyl-4-methylimidazole
The following technical guide provides an in-depth safety and handling analysis of 2-tert-butyl-4-methylimidazole .
CAS Registry Number: 876310-50-8 (Verified Structure) Document Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers
⚠ CRITICAL IDENTITY ALERT: CAS & NOMENCLATURE DISCREPANCY
User Notification: You provided CAS 67914-60-7 in conjunction with the chemical name 2-tert-butyl-4-methylimidazole . These two identifiers refer to completely different chemical entities .
| Identifier Provided | Corresponds To | Status in this Guide |
| Chemical Name | 2-tert-butyl-4-methylimidazole | PRIMARY SUBJECT. This guide focuses on this specific imidazole derivative, often used as a hindered curing agent or synthesis building block. |
| CAS Number | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | EXCLUDED. This CAS refers to a piperazine derivative (an antifungal intermediate) and is chemically unrelated to the imidazole requested. |
Action Required: Verify your specific reagent container. If your label shows CAS 67914-60-7, STOP . You are holding a piperazine derivative, and the safety protocols below (specifically for corrosive imidazoles) may not apply.
PART 1: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE
1.1 Structural Analysis & Physicochemical Properties
2-tert-butyl-4-methylimidazole is a sterically hindered imidazole derivative. The bulky tert-butyl group at the C2 position provides significant steric protection to the N3 nitrogen, reducing nucleophilicity at ambient temperatures while allowing reactivity at elevated temperatures. This "latency" makes it a critical component in shelf-stable epoxy resin systems and a selective intermediate in pharmaceutical synthesis.
Molecular Structure:
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Formula: C₈H₁₄N₂
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Molecular Weight: 138.21 g/mol
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SMILES: CC1=CN=C(N1)C(C)(C)C[1]
Table 1: Physicochemical Properties (Experimental & Analog-Derived)
| Property | Value (Experimental/Predicted*) | Relevance to Safety |
| Physical State | Crystalline Solid / Powder | Dust explosion hazard potential. |
| Melting Point | ~140–150 °C (Predicted based on analogs) | High thermal stability; requires heating for liquid handling. |
| Boiling Point | >260 °C (Predicted) | Low volatility reduces inhalation risk at room temp. |
| pKa (Conjugate Acid) | ~8.0–8.5 | Strong base; incompatible with acids and oxidizers. |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Moderate lipophilicity; potential for dermal absorption. |
*Note: Due to the specialized nature of CAS 876310-50-8, specific physical constants are estimated based on the structural analog 2-ethyl-4-methylimidazole (CAS 931-36-2).
PART 2: HAZARD PROFILING & TOXICOLOGY (The "Why")
As a Senior Application Scientist, I must emphasize that while the tert-butyl group reduces immediate reactivity, the core imidazole ring dictates the toxicity profile. Imidazoles are inherently corrosive and cytotoxic due to their ability to disrupt biological membranes and chelate metal ions in metalloenzymes.
2.1 GHS Hazard Classification (Derived from Analog SAR)
Based on Structure-Activity Relationship (SAR) with 2-Methylimidazole and 2-Ethyl-4-methylimidazole.
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage). Note: The hindered structure may reduce this to Category 2 (Irritant) in solid form, but solutions should be treated as corrosive.
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Serious Eye Damage: Category 1 (Irreversible damage).
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Reproductive Toxicity: Category 1B (May damage fertility or the unborn child). Critical: 2-methylimidazole is a known reproductive toxin; analogs must be treated with identical caution.
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]
2.2 Mechanism of Toxicity
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Tissue Corrosion: The basic nitrogen (N3) protonates upon contact with moist tissue (skin, eyes, lungs), generating localized hydroxide ions (OH⁻) causing liquefactive necrosis.
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Systemic Effects: Once absorbed, substituted imidazoles can inhibit cytochrome P450 enzymes, potentially altering the metabolism of co-administered drugs or endogenous hormones (endocrine disruption potential).
PART 3: OPERATIONAL SAFETY & HANDLING PROTOCOLS (The "How")
3.1 Engineering Controls & PPE Workflow
Trustworthiness in the lab relies on a self-validating safety loop. Do not rely on PPE alone; engineering controls are the primary defense.
DOT Diagram: Exposure Control Workflow
Caption: Logical workflow for handling corrosive solids to minimize inhalation and dermal exposure risks.
3.2 Specific Handling Protocols
Protocol A: Solid Handling & Weighing
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Risk: Dust inhalation and static discharge.
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Procedure:
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Operate strictly within a chemical fume hood.
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Use an anti-static gun or ionizer bar if the powder is fine/fluffy (common with substituted imidazoles).
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Self-Validation: If you can smell a faint "amine-like" or "fishy" odor, your engineering controls have failed. Stop immediately.
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Protocol B: Preparation of Curing Mixtures (Epoxy)
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Risk: Exothermic reaction.
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Causality: The tert-butyl group delays the onset of cure (latency), but once the "kick-off" temperature is reached (typically >100°C), the reaction is autocatalytic and highly exothermic.
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Procedure:
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Disperse 2-tert-butyl-4-methylimidazole into the resin at temperatures below 60°C .
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Do not store mixed "one-pot" systems in large masses (>500g) without cooling, even if they are "latent."
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Emergency Stop: If the mixture begins to smoke or viscosity spikes rapidly, move the container to a fume hood and evacuate. Do not attempt to hold the container.
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PART 4: EMERGENCY RESPONSE & ENVIRONMENTAL FATE
Table 2: Emergency Response Matrix
| Scenario | Immediate Action | Mechanistic Rationale |
| Skin Contact | Wash with soap/water for 15 min. Do not use vinegar. | Acidic neutralization can generate heat (exothermic neutralization), worsening the burn. Dilution is safer. |
| Eye Contact | Rinse for 30 mins. Lift eyelids. | Basic compounds penetrate the cornea rapidly (saponification of fatty acids). Immediate dilution is critical to prevent blindness. |
| Inhalation | Move to fresh air.[3][4][5][6] Oxygen if dyspneic.[5] | Pulmonary edema may be delayed up to 24 hours due to alkaline irritation of alveoli. |
| Spill (Solid) | Dampen with inert oil/glycol, then sweep. | Prevents dust generation.[4][5][7][8][9] Do not use water initially (creates corrosive runoff). |
4.1 Environmental Fate
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Biodegradability: Imidazoles are generally poorly biodegradable. The tert-butyl group further increases resistance to microbial breakdown.
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Aquatic Toxicity: Expected to be Acute Category 1 or 2 for aquatic life. Do not allow entry into drains.
References
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National Toxicology Program (NTP). (2004). Toxicology and Carcinogenesis Studies of 2-Methylimidazole in F344/N Rats and B6C3F1 Mice. (Technical Report Series No. 516). [Link]
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European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-ethyl-4-methylimidazole (Analog Read-Across). [Link]
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PubChem. (2024).[1] Compound Summary: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7).[1] (Cited for Identity Correction). [Link][1]
Sources
- 1. 1-Acetyl-4-(4-hydroxyphenyl)piperazine 98 67914-60-7 [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. materion.com [materion.com]
- 5. echemi.com [echemi.com]
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